1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry.
Vorbereitungsmethoden
The synthesis of 1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride typically involves the reaction of piperazine with an appropriate alkylating agent. The reaction conditions may vary depending on the desired yield and purity of the product. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems and processes, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Wirkmechanismus
The mechanism of action of 1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride can be compared with other similar compounds, such as:
2-(piperazin-1-yl)ethan-1-ol: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium chloride: This compound has a different core structure but shares some functional similarities.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound has a similar piperazine moiety but different substituents, resulting in unique properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
113613-99-3 |
---|---|
Molekularformel |
C12H25ClN4 |
Molekulargewicht |
260.81 g/mol |
IUPAC-Name |
1-ethenyl-1-(2-piperazin-1-ylethyl)piperazin-1-ium;chloride |
InChI |
InChI=1S/C12H25N4.ClH/c1-2-16(10-5-14-6-11-16)12-9-15-7-3-13-4-8-15;/h2,13-14H,1,3-12H2;1H/q+1;/p-1 |
InChI-Schlüssel |
FEVSCJVTDUODFS-UHFFFAOYSA-M |
Kanonische SMILES |
C=C[N+]1(CCNCC1)CCN2CCNCC2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.